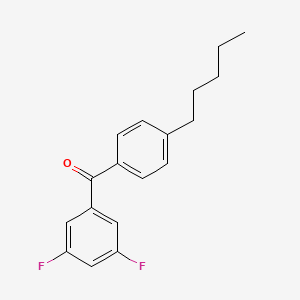

3,5-Difluoro-4'-n-pentylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Difluoro-4'-n-pentylbenzophenone (3,5-DFB) is a synthetic chemical compound belonging to the benzophenone family. It is a versatile compound with a wide range of applications in the field of synthetic organic chemistry. 3,5-DFB has been used in a variety of laboratory experiments and research studies for its unique properties and versatile applications.

科学的研究の応用

X-ray Diffraction and Synthesis of Polymers

The compound 3,5-difluoro-4'-n-pentylbenzophenone has been utilized in the field of X-ray crystallography. For instance, its derivative, 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, was analyzed using X-ray structure analysis. This analysis revealed significant details about its molecular structure, which included Type I and Type II C–I∙∙∙I–C halogen bonding interactions and Ar–H∙∙∙π interactions. These findings have implications for the synthesis of monomers used in linear and network polymers (Peloquin et al., 2019).

Fluorescent pH Probes

Another application of 3,5-difluoro-4'-n-pentylbenzophenone derivatives is in the development of fluorescent pH probes. A study synthesized new derivatives of BODIPY dyes with variations at positions 3 and 5, demonstrating their utility as pH sensors in aqueous solutions. These compounds showed a large fluorescent enhancement with changes in acidity, making them valuable for pH-sensitive applications (Baruah et al., 2005).

Photophysical Behavior Characterization

The photophysical behavior of certain derivatives of 3,5-difluoro-4'-n-pentylbenzophenone, particularly those involving DFHBI and its analogs, has been extensively studied. These derivatives exhibit weak fluorescence in liquid solvents, and their fluorescence signals are significantly enhanced when photoisomerization is impeded. This characteristic makes them suitable for applications in RNA imaging and other fluorescence-based studies (Santra et al., 2019).

Sensory Properties to Fluoride Anion

3,5-Difluoro-4'-n-pentylbenzophenone derivatives have also been investigated for their sensory properties, particularly towards fluoride anions. For example, a study on highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s demonstrated their ability to bind selectively to fluoride anion, indicating potential applications in fluoride ion detection and sensory technology (Ding & Day, 2006).

特性

IUPAC Name |

(3,5-difluorophenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2O/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)15-10-16(19)12-17(20)11-15/h6-12H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFLZBJZFWEVAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4'-n-pentylbenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)